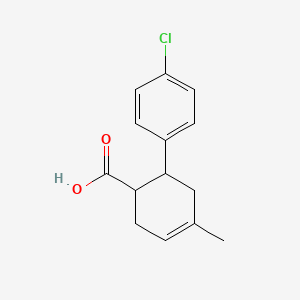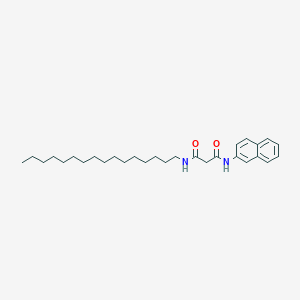
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is a chemical compound with the molecular formula C29H44N2O2 It is known for its unique structural properties, which include a long hexadecyl chain and a naphthalen-2-yl group attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide typically involves the reaction of hexadecylamine with naphthalen-2-ylpropanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting cell membranes and leading to cell death. Additionally, the naphthalen-2-yl group may interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-Hexadecyl-N’-(2-naphthyl)propanediamide: Shares a similar structure but with slight variations in the positioning of functional groups.
N-Decyl-N’-(2-naphthyl)propanediamide: Similar structure with a shorter alkyl chain.
N-Octyl-N’-(2-naphthyl)propanediamide: Another similar compound with an even shorter alkyl chain.
Uniqueness
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and organic electronics .
Properties
CAS No. |
247589-33-9 |
|---|---|
Molecular Formula |
C29H44N2O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
N-hexadecyl-N'-naphthalen-2-ylpropanediamide |
InChI |
InChI=1S/C29H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-30-28(32)24-29(33)31-27-21-20-25-18-15-16-19-26(25)23-27/h15-16,18-21,23H,2-14,17,22,24H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
AQCLPSVAQRRZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



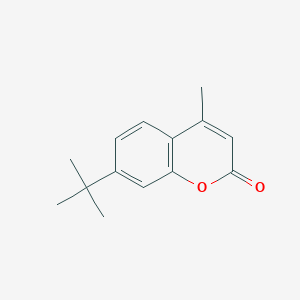
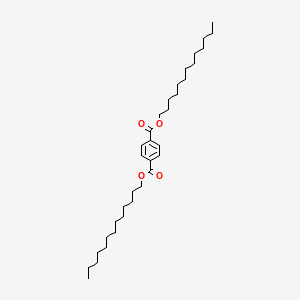
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
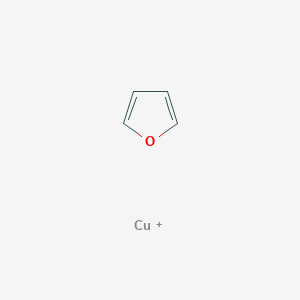
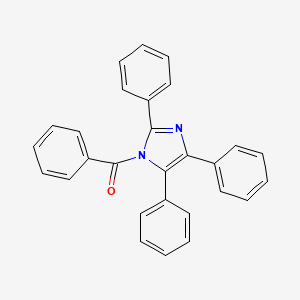
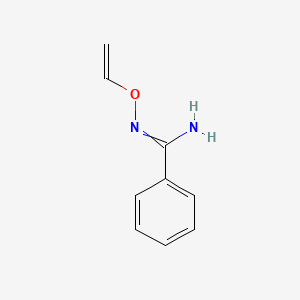
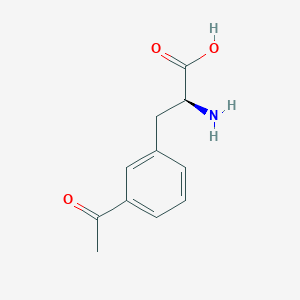
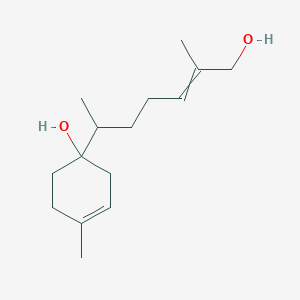
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
